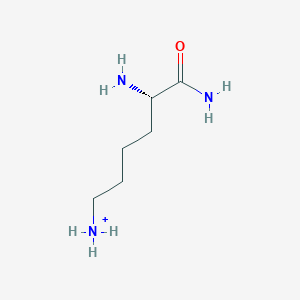
2,6-Diamino-Hexanoic Acid Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-Hexanoic Acid Amide is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of alpha amino acids and is characterized by the presence of two amino groups and an amide group attached to a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-Hexanoic Acid Amide can be achieved through several methods. One common approach involves the direct amide coupling of carboxylic acids and amines using diphenylsilane with N-methylpyrrolidine as a catalyst . This method is efficient and does not require the exclusion of air or moisture, making it suitable for large-scale production.
Another method involves the two-step hydrogenation of lysine amide precursors. This process includes subjecting 2-oximino-6-aminohexanamide together with a carboxylic acid and hydrogen in the presence of a hydrogenation catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The scalability of the diphenylsilane-mediated direct amide coupling method makes it a preferred choice for industrial applications .
化学反应分析
Types of Reactions
2,6-Diamino-Hexanoic Acid Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted amides. These products have diverse applications in different fields of research and industry .
科学研究应用
2,6-Diamino-Hexanoic Acid Amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,6-Diamino-Hexanoic Acid Amide involves its interaction with specific molecular targets and pathways. It is known to interact with pituitary adenylate cyclase-activating polypeptide, influencing various biological processes . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its amino and amide functional groups.
相似化合物的比较
Similar Compounds
Uniqueness
2,6-Diamino-Hexanoic Acid Amide is unique due to its specific arrangement of amino and amide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
分子式 |
C6H16N3O+ |
|---|---|
分子量 |
146.21 g/mol |
IUPAC 名称 |
[(5S)-5,6-diamino-6-oxohexyl]azanium |
InChI |
InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/p+1/t5-/m0/s1 |
InChI 键 |
HKXLAGBDJVHRQG-YFKPBYRVSA-O |
手性 SMILES |
C(CC[NH3+])C[C@@H](C(=O)N)N |
规范 SMILES |
C(CC[NH3+])CC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


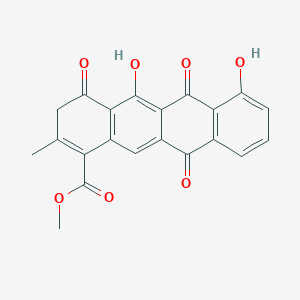
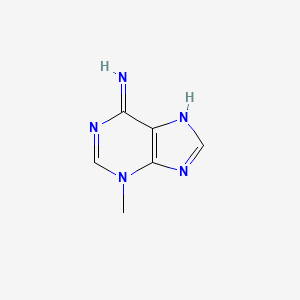
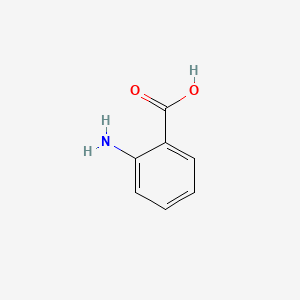
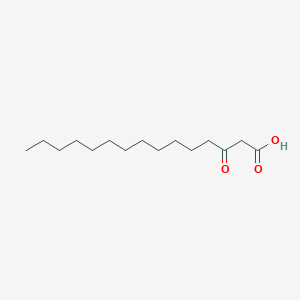
![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide](/img/structure/B10759564.png)
![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)
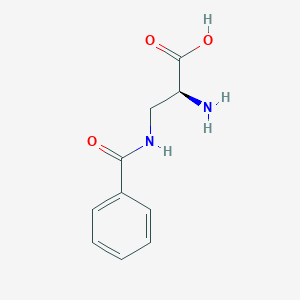
![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)
![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)
![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)
